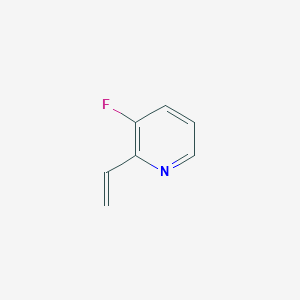

2-Ethenyl-3-fluoropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenyl-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCDNJIQKNTDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311163 | |

| Record name | 2-Ethenyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430092-04-8 | |

| Record name | 2-Ethenyl-3-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430092-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Ethenyl 3 Fluoropyridine and Cognate Fluorinated Ethenylpyridines

Synthetic Approaches to the Ethenylpyridine Moiety

The introduction of an ethenyl (vinyl) group onto a pyridine (B92270) ring is a key transformation in the synthesis of the target compound. Various classical and modern synthetic methods can be employed for this purpose.

A well-established and industrially significant method for the synthesis of ethenylpyridines involves the condensation of an alkyl-substituted pyridine with an aldehyde, followed by dehydration. This approach typically utilizes a picoline (methylpyridine) precursor. For the synthesis of a 2-ethenylpyridine, 2-picoline would be the logical starting material.

The reaction proceeds via an aldol-type condensation mechanism. In the presence of a base, the methyl group of 2-picoline is deprotonated to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, such as formaldehyde, to form a β-hydroxyalkylpyridine intermediate. Subsequent acid- or base-catalyzed dehydration of this intermediate eliminates a molecule of water to yield the desired 2-ethenylpyridine.

The general reaction is as follows:

Py-CH₃ + R-CHO → [Py-CH₂-CH(OH)-R] → Py-CH=CH-R + H₂O

While this method is widely used for the synthesis of 2-vinylpyridine (B74390) itself (where R=H), its application to a fluorinated pyridine precursor would be a viable strategy for obtaining 2-ethenyl-3-fluoropyridine. The key would be the availability of 3-fluoro-2-methylpyridine (B130116) as a starting material. The reaction conditions, including the choice of catalyst and temperature, would need to be optimized to accommodate the electronic effects of the fluorine substituent.

A related approach involves the condensation of 2-acetylpyridine (B122185) with aldehydes. sigmaaldrich.com For instance, the condensation of 2-acetylpyridine with various benzaldehydes has been shown to produce 1,5-di(2-pyridyl)-3-aryl-pentane-1,5-diones, which can be further cyclized. sigmaaldrich.com While not a direct route to simple ethenylpyridines, this demonstrates the reactivity of acetylpyridines in condensation reactions.

The synthesis of the pyridine ring itself can also be achieved through condensation reactions. The reaction of aldehydes and/or ketones with ammonia (B1221849) over a catalyst is a well-known industrial process for producing pyridine and its alkylated derivatives. sigmaaldrich.com By carefully selecting the carbonyl-containing starting materials, the substitution pattern on the resulting pyridine ring can be controlled to some extent. sigmaaldrich.com

The construction of the pyridine ring through cyclization reactions offers a powerful alternative to the functionalization of a pre-existing pyridine. The co-cyclization of alkynes and nitriles is a particularly attractive strategy for the synthesis of substituted pyridines.

One of the most prominent examples is the [2+2+2] cycloaddition reaction, which can be catalyzed by various transition metals, including cobalt, rhodium, and nickel. In this reaction, two molecules of an alkyne and one molecule of a nitrile combine to form a pyridine ring. This method allows for the convergent synthesis of highly substituted pyridines from relatively simple starting materials.

For the synthesis of this compound, a potential retrosynthetic analysis would involve the cyclization of a fluorine-containing nitrile with an appropriate diyne or a combination of acetylene (B1199291) and a second alkyne bearing the ethenyl precursor group.

Recent advancements in this area include the development of more efficient and selective catalyst systems. For example, Rhodium(III)-catalyzed C-H functionalization has been employed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method provides a one-step route to 3-fluoropyridines with a variety of substituents. nih.gov The reaction demonstrates high regioselectivity, particularly with terminal alkynes. nih.gov

Table 1: Examples of Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Oxime | Alkyne | Product | Yield (%) |

|---|---|---|---|

| α-Fluoro-cinnamaldehyde oxime | 4-Octyne | 3-Fluoro-2-phenyl-5,6-dipropylpyridine | 85 |

| α-Fluoro-cinnamaldehyde oxime | 1-Phenyl-1-propyne | Mixture of regioisomers | 78 |

Data sourced from a study on Rh(III)-catalyzed synthesis of fluorinated pyridines. nih.gov

Furthermore, electrochemical methods have been developed for the intermolecular cyclization of alkynes and nitriles to afford 2,3,6-trisubstituted pyridines. orgsyn.org This metal-free approach offers an alternative to traditional transition metal catalysis. orgsyn.org

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. Cross-metathesis (CM) is particularly relevant for the synthesis of ethenyl-substituted pyridines.

In a typical cross-metathesis approach, a pyridine derivative bearing a terminal alkene (e.g., an allyl group) can be reacted with a simple olefin, such as ethylene (B1197577), in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalysts). This reaction would result in the formation of the desired ethenylpyridine and a volatile byproduct.

A more elaborate strategy involves the use of olefin cross-metathesis to construct α,β-unsaturated 1,5-dicarbonyl compounds, which are versatile precursors for pyridine synthesis. researchgate.netpkusz.edu.cn These dicarbonyl compounds can be readily cyclized with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form the pyridine ring. researchgate.netpkusz.edu.cn This methodology allows for the synthesis of pyridines with a wide range of substitution patterns. researchgate.netpkusz.edu.cn

For the synthesis of this compound, one could envision a scenario where a fluorinated precursor containing an olefinic handle is subjected to cross-metathesis with a suitable vinyl partner. Alternatively, the fluorinated pyridine ring could be constructed from a fluorinated 1,5-dicarbonyl precursor synthesized via olefin metathesis. The choice of catalyst is crucial for the success of these reactions, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing superior activity and stability. acs.org

Table 2: Ruthenium-Based Olefin Metathesis Catalysts

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good activity for a range of metathesis reactions. |

| Grubbs' Catalyst | Second | Higher activity and better functional group tolerance. |

Photochemical methods offer unique pathways for the functionalization of organic molecules, often proceeding through reactive intermediates that are not accessible under thermal conditions. The introduction of an ethenyl group onto a pyridine ring via a photochemical process is a less explored but potentially powerful strategy.

While direct photochemical C-H vinylation of pyridines is not a widely established method, related photochemical reactions of vinylpyridines have been studied. For instance, the asymmetric photochemical [2+2]-cycloaddition of acyclic vinyl pyridines has been achieved through the use of a chiral Brønsted acid and a photocatalyst. nih.gov This reaction proceeds through the formation of a pyridinium (B92312) diradical intermediate. nih.gov

Photoredox catalysis has also been employed for the α-vinylation of α-amino acids and N-aryl amines using vinyl sulfones. sigmaaldrich.com This method involves the generation of a radical intermediate that adds to the vinyl sulfone. sigmaaldrich.com Although not directly applied to the pyridine C-H bond, this demonstrates the potential of photoredox catalysis for C-C bond formation involving vinyl groups.

A hypothetical photochemical approach for the synthesis of this compound could involve the generation of a 3-fluoropyridyl radical, which could then be trapped by a suitable vinylating agent. The regioselectivity of such a reaction would be a critical aspect to control.

Advanced Fluorination Strategies for Pyridine Nuclei

The introduction of a fluorine atom onto the pyridine ring is a key step in the synthesis of the target molecule. Direct C-H fluorination represents the most atom-economical approach.

Direct C-H fluorination of pyridines is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Significant progress has been made in this area, with the development of reagents and catalysts that can selectively fluorinate the pyridine ring.

A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (B91410) (AgF₂). rsc.orgscispace.com This reaction proceeds with exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen atom (the 2-position). rsc.orgscispace.com The reaction occurs under mild conditions, typically at ambient temperature, and is tolerant of a wide range of functional groups. rsc.orgscispace.com

The proposed mechanism is inspired by the classic Chichibabin amination reaction and involves the coordination of AgF₂ to the pyridine nitrogen, followed by an addition-elimination sequence. scispace.com This methodology has been successfully applied to the fluorination of various substituted pyridines, including those with both electron-donating and electron-withdrawing groups. nih.gov

For the synthesis of this compound, a direct C-H fluorination of 2-ethenylpyridine would likely result in the formation of 2-ethenyl-6-fluoropyridine due to the directing effect of the nitrogen atom. Therefore, to achieve the desired 3-fluoro substitution pattern, a different strategy would be required. One possibility would be to start with a 3-substituted pyridine and exploit its directing effects on a subsequent fluorination step. For example, 3-substituted pyridines containing halo, alkoxy, cyano, or CF₃ groups have been shown to undergo fluorination with AgF₂ to selectively form the 2-fluoro-3-substituted pyridine product. rsc.org

Table 3: Site Selectivity in the Fluorination of 3-Substituted Pyridines with AgF₂

| 3-Substituent | Position of Fluorination | Selectivity |

|---|---|---|

| -Cl, -Br, -I | 2-position | Exclusive |

| -OR | 2-position | Exclusive |

| -CN | 2-position | Exclusive |

| -CF₃ | 2-position | Exclusive |

| -Alkyl | Mixture of 2- and 6-positions | Low |

Data compiled from studies on the C-H fluorination of substituted pyridines. rsc.org

Another approach involves organic photoredox catalysis for the direct arene C-H fluorination with ¹⁸F⁻. This method has been applied to various aromatic and heteroaromatic compounds, including pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridines with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. This approach is particularly relevant for the preparation of fluorinated pyridines by introducing a fluoride ion onto a pre-functionalized pyridine ring.

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. For the synthesis of 2-halopyridines, pyridine N-oxides can be treated with reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (B1173362) (PCl3) to introduce a chlorine atom at the 2-position. chemtube3d.com This 2-chloropyridine (B119429) can then potentially undergo a subsequent SNAr reaction with a fluoride source to yield the desired 2-fluoropyridine (B1216828). While this two-step approach is a classic strategy, direct fluorination methods are often more efficient. acs.org

The reactivity of 2-halopyridines in SNAr reactions is highly dependent on the nature of the halogen. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. reddit.com Consequently, the reactivity order is often F > Cl > Br > I, which is contrary to the leaving group ability in SN2 reactions. reddit.comnih.gov The high electronegativity of fluorine makes the ipso-carbon more electrophilic and better stabilizes the intermediate Meisenheimer complex, thus accelerating the rate of nucleophilic attack. acs.orgreddit.com

It has been demonstrated that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This enhanced reactivity makes 2-fluoropyridines excellent electrophiles for SNAr reactions with a wide array of nucleophiles, often under mild conditions. orgsyn.orgacs.org The combination of C-H fluorination to produce a 2-fluoropyridine followed by an SNAr reaction provides a powerful strategy for the late-stage functionalization of complex molecules. thieme-connect.comacs.org This sequence allows for the introduction of various functionalities at the 2-position of the pyridine ring. acs.org

Table 1: Relative Reactivity of 2-Halopyridines in SNAr Reactions

| Halogen | Relative Reactivity | Factors Influencing Reactivity |

| F | Highest | High electronegativity, stabilization of Meisenheimer complex |

| Cl | Intermediate | Moderate electronegativity and leaving group ability |

| Br | Lower | Weaker inductive effect compared to F and Cl |

| I | Lowest | Poor activation of the ring for nucleophilic attack |

Diazotization and Dediazoniation of Aminopyridines

The transformation of an amino group on a pyridine ring into a fluorine atom via a diazonium salt intermediate is a well-established method, most notably through the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.org

This reaction involves two main steps: the diazotization of an aminopyridine and the subsequent dediazoniation of the resulting diazonium salt. thieme-connect.de Typically, the aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. byjus.com In the classic Balz-Schiemann reaction, fluoroboric acid is used, which results in the formation of a relatively stable diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com This salt can often be isolated and then thermally decomposed to yield the corresponding fluoropyridine, nitrogen gas, and boron trifluoride. byjus.comscientificupdate.com

The reaction can also be performed in a one-pot procedure using hydrogen fluoride, which avoids the isolation of the potentially unstable diazonium salt. thieme-connect.deresearchgate.net The thermal decomposition of the diazonium salt is believed to proceed through an SN1-type mechanism involving an aryl cation intermediate. scientificupdate.comnih.gov While the Balz-Schiemann reaction is a versatile method for the synthesis of a wide range of aryl fluorides, including those that are difficult to access by other means, the thermal decomposition of diazonium salts can be highly exothermic and requires careful control, especially on a large scale. scientificupdate.comnih.gov

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can improve yields for certain substrates. wikipedia.org Additionally, photochemical decomposition of the diazonium salt offers a milder alternative to thermal methods. organic-chemistry.org

Catalytic Fluorination Approaches (e.g., Palladium-mediated)

In recent years, transition metal-catalyzed fluorination reactions have gained prominence as powerful methods for the formation of C-F bonds. rsc.org

Palladium-catalyzed fluorination has been a significant area of research. One approach involves the fluorination of arylboronic acid derivatives. nih.govharvard.edu A proposed mechanism for this reaction involves a single-electron-transfer (S.E.T.) pathway with a Pd(III) intermediate, which circumvents the often-challenging transmetalation step from the arylboron reagent. nih.gov This method is operationally simple and has been shown to be amenable to multi-gram-scale synthesis. nih.govharvard.edu However, its effectiveness for the fluorination of some heterocycles can be limited. nih.govharvard.edu

Another palladium-catalyzed method is the fluorination of aryl triflates. nih.gov The development of specialized biaryl monophosphine ligands has been crucial for facilitating the challenging C-F reductive elimination from the Pd(II) center. nih.gov

Rhodium(III)-catalysis has also been employed for the synthesis of fluorinated pyridines. A one-step method has been developed for the preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes through a C-H functionalization approach. nih.gov This reaction demonstrates high regioselectivity, particularly with terminal alkynes, yielding single isomers of the 3-fluoropyridine (B146971) products. nih.gov

Table 2: Overview of Catalytic Fluorination Approaches

| Catalyst System | Substrate | Key Features |

| Palladium/Biarylphosphine Ligand | Aryl Triflates | Utilizes readily available starting materials; ligand design is critical. nih.gov |

| Terpyridyl Pd(II) Complex | Arylboronic Acid Derivatives | Operationally simple; proceeds via a proposed Pd(III) intermediate. nih.govharvard.edu |

| Rhodium(III) | α-Fluoro-α,β-unsaturated oximes and alkynes | One-step synthesis of 3-fluoropyridines; high regioselectivity. nih.gov |

Rhodium(III)-Catalyzed C-H Functionalization for 3-Fluoropyridine Scaffolds

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the construction of substituted pyridine rings. A notable application of this methodology is the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This approach offers a direct route to the fluorinated pyridine core.

The reaction typically employs a catalyst system such as [Cp*RhCl2]2 with a silver acetate cocatalyst. A key advantage of this method is its high regioselectivity, particularly with terminal alkynes, which consistently yield single regioisomers of the 3-fluoropyridine product. The reaction tolerates a range of functional groups on both the oxime and alkyne coupling partners, including aryl, heteroaryl, and alkyl substituents. While the direct synthesis of this compound via this method using acetylene gas has not been explicitly detailed in readily available literature, the successful coupling of various terminal alkynes suggests its potential. The resulting 2-alkynyl-3-fluoropyridine could then be selectively reduced to the desired 2-ethenyl product.

| Oxime Precursor | Alkyne Coupling Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| α-Fluoro-α,β-unsaturated oxime | Terminal alkyne | [CpRhCl2]2 / AgOAc | Ethyl acetate | High | rsc.org |

| α-Fluoro-α,β-unsaturated oxime | Internal alkyne | [CpRhCl2]2 / AgOAc | Ethyl acetate | Variable | rsc.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies. These pathways involve either introducing the fluorine atom at a late stage onto a pre-formed ethenylpyridine scaffold or, conversely, constructing the ethenyl group on a pre-existing fluorinated pyridine ring.

Late-Stage Fluorination of Ethenylpyridine Precursors

Late-stage fluorination (LSF) is an increasingly important strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late point in the synthetic sequence. nih.gov This can be particularly advantageous for creating analogues of a lead compound for structure-activity relationship studies. For the synthesis of this compound, this would involve the fluorination of a 2-ethenylpyridine precursor.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for electrophilic fluorination. The direct fluorination of 2-ethenylpyridine would likely lead to a mixture of isomers, with the regioselectivity being influenced by the electronic properties of the pyridine ring and the vinyl group. A potential strategy to control regioselectivity involves the fluorination of a dihydropyridine (B1217469) intermediate, followed by aromatization. For example, 1,2-dihydropyridines have been successfully fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov

Nucleophilic Fluorination: Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride source like potassium fluoride or cesium fluoride. This approach would require a 2-ethenylpyridine precursor bearing a suitable leaving group at the 3-position. The efficiency of nucleophilic aromatic substitution (SNAr) on the pyridine ring is enhanced by the presence of electron-withdrawing groups. ucla.eduacsgcipr.org

Introduction of the Ethenyl Group to Pre-fluorinated Pyridine Scaffolds

An alternative and often more controlled approach involves the introduction of the ethenyl group onto a pyridine ring that already contains the desired fluorine atom. This can be achieved through several reliable synthetic methods.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is well-suited for the synthesis of 2-ethynyl-3-fluoropyridine (B1446544) from a 2-halo-3-fluoropyridine (e.g., 2-bromo-3-fluoropyridine) and a suitable acetylene source, such as trimethylsilylacetylene (B32187) followed by deprotection, or directly with acetylene gas. ntu.edu.tw The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The resulting 2-ethynyl-3-fluoropyridine can then be selectively reduced to this compound. The stereoselective reduction of the alkyne to a cis-alkene can be achieved using catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) or P-2 nickel catalyst (nickel boride). rsc.orgsemanticscholar.orgdoubtnut.commasterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.orgwikipedia.orgpressbooks.pub These catalysts allow for the hydrogenation of the triple bond to a double bond without further reduction to a single bond.

| Step | Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2-Bromo-3-fluoropyridine | Acetylene source, Pd catalyst, Cu(I) co-catalyst, base | 2-Ethynyl-3-fluoropyridine | Mild reaction conditions, good functional group tolerance. | wikipedia.orgntu.edu.tw |

| Reduction | 2-Ethynyl-3-fluoropyridine | H2, Lindlar's catalyst or P-2 Nickel | This compound | Stereoselective formation of the cis-alkene. | rsc.orgmasterorganicchemistry.comlibretexts.org |

This two-step sequence involves the initial formylation of a 3-fluoropyridine at the 2-position to generate 3-fluoropyridine-2-carbaldehyde. This can be achieved through various methods, including ortho-lithiation followed by reaction with a formylating agent. The resulting aldehyde is a key intermediate that can be converted to the ethenyl group via olefination. thermofisher.com

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org For the synthesis of this compound, 3-fluoropyridine-2-carbaldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgchem-station.comorganic-chemistry.orgslideshare.netalfa-chemistry.com This reaction often offers advantages over the traditional Wittig reaction, such as the formation of predominantly E-alkenes and easier removal of the phosphate (B84403) byproduct. The reaction of 3-fluoropyridine-2-carbaldehyde with a phosphonate ylide, such as that derived from trimethyl phosphonoacetate (after decarboxylation) or a methylphosphonate, would yield this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|---|

| Formylation | 3-Fluoropyridine | Organolithium reagent, formylating agent | 3-Fluoropyridine-2-carbaldehyde | Provides a key aldehyde intermediate. | thermofisher.com |

| Wittig Reaction | 3-Fluoropyridine-2-carbaldehyde | Methyltriphenylphosphonium bromide, strong base | This compound | A classic and reliable olefination method. | wikipedia.orglibretexts.org |

| HWE Reaction | 3-Fluoropyridine-2-carbaldehyde | Phosphonate ylide, base | This compound | Often provides better stereoselectivity and easier purification. | wikipedia.orgchem-station.com |

Multi-Component Reactions for Integrated Synthesis of Fluorinated Ethenylpyridines

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core fluorinated pyridine ring with the ethenyl group or a precursor already in place. For instance, MCRs have been successfully employed for the regioselective synthesis of fluorinated 2-aminopyridines. These reactions often proceed through a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization. By carefully selecting the starting materials, it is conceivable to design an MCR that incorporates a vinyl-containing building block to directly yield a fluorinated ethenylpyridine scaffold.

Implementation of Flow Chemistry and Sustainable Green Chemistry Principles in Synthesis

The synthesis of this compound and its fluorinated analogues is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. These modern synthetic strategies aim to enhance reaction efficiency, safety, and sustainability by minimizing waste, reducing energy consumption, and utilizing less hazardous materials. The application of these principles is particularly relevant in the context of palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of the ethenyl-pyridine bond.

Continuous flow synthesis offers significant advantages over traditional batch processing for reactions like the Suzuki-Miyaura and Heck couplings, which are plausible routes to this compound. acsgcipr.org In a flow setup, reactants are continuously pumped through a heated reactor, often containing a packed bed of a heterogeneous catalyst. goflow.at This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. acs.org Furthermore, the high surface area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reaction rates. goflow.at

A key aspect of implementing flow chemistry in a green and sustainable manner is the use of heterogeneous catalysts. mdpi.com These catalysts, where the active catalytic species is immobilized on a solid support, can be packed into a reactor column. This setup simplifies product purification as the catalyst is retained within the reactor, preventing contamination of the product stream and allowing for its continuous reuse. goflow.at For instance, palladium nanoparticles supported on various materials have been effectively used in continuous flow Suzuki and Heck reactions. researchgate.net The ability to recycle the catalyst not only reduces costs but also minimizes the environmental impact associated with heavy metal waste. rsc.org

The principles of green chemistry are also addressed through the careful selection of solvents and reagents. Traditional cross-coupling reactions often employ hazardous organic solvents like DMF, NMP, and dioxane. acsgcipr.org A greener approach involves substituting these with more benign alternatives such as water, ethanol, or green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). acsgcipr.orgnih.gov Aqueous micellar catalysis, using surfactants to create nanomicelles in water, has emerged as a highly effective green strategy for palladium-catalyzed cross-couplings, even allowing some reactions to proceed at room temperature. nih.govrsc.org

Energy efficiency, another cornerstone of green chemistry, is also enhanced by flow chemistry. Microwave heating can be integrated with flow reactors to achieve rapid and uniform heating, significantly reducing reaction times and energy consumption compared to conventional heating methods. acsgcipr.orgmdpi.com

Considering a plausible synthetic route to this compound via a Suzuki-Miyaura coupling of a 2-halo-3-fluoropyridine with a vinylboronic acid derivative, the implementation of these principles can be envisioned as detailed in the table below.

| Green/Flow Chemistry Principle | Implementation in the Synthesis of this compound | Benefits |

| Continuous Processing | The Suzuki-Miyaura coupling reaction is performed in a continuous flow reactor. | Improved control over reaction parameters, enhanced safety, potential for automation and scalability. mtak.hu |

| Heterogeneous Catalysis | Use of a packed-bed reactor containing a supported palladium catalyst (e.g., Pd on carbon, silica (B1680970), or polymer). | Simplified product purification, catalyst recycling, reduced metal leaching into the product. mdpi.comvapourtec.com |

| Green Solvents | Replacement of traditional organic solvents with water, aqueous-ethanolic mixtures, or other green solvents. | Reduced environmental impact, improved safety, potential for simplified workup. acsgcipr.org |

| Energy Efficiency | Integration of microwave heating with the flow reactor. | Accelerated reaction rates, reduced energy consumption, shorter reaction times. mdpi.com |

| Atom Economy | Optimization of reaction conditions to maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

| Waste Reduction | Catalyst recycling and the use of aqueous or recyclable solvents. | Reduced disposal costs and environmental pollution. rsc.org |

Similarly, a Heck coupling reaction between a 2-halo-3-fluoropyridine and ethylene gas could be adapted for a continuous flow process. Flow reactors are particularly well-suited for gas-liquid reactions, providing excellent mass transfer and improved safety when handling gaseous reagents under pressure. goflow.at

The following table outlines a hypothetical continuous flow Suzuki-Miyaura synthesis for this compound, incorporating green chemistry principles.

| Parameter | Condition | Rationale (Green/Flow Chemistry Aspect) |

| Reactants | 2-Bromo-3-fluoropyridine, Vinylboronic acid pinacol (B44631) ester | Readily available starting materials. |

| Catalyst | Heterogeneous Palladium Catalyst (e.g., Pd/C or polymer-supported Pd) in a packed-bed reactor. | Facilitates catalyst separation and recycling, minimizing metal waste. vapourtec.com |

| Solvent | Water with a phase-transfer catalyst or a green solvent like 2-MeTHF. | Reduces the use of hazardous organic solvents. nih.gov |

| Base | Potassium carbonate or potassium phosphate. | Benign and effective inorganic bases. |

| Reactor | Continuous flow microreactor or packed-bed reactor. | Precise control over reaction conditions, enhanced heat and mass transfer. goflow.at |

| Temperature | Optimized for the specific catalyst and solvent system, potentially elevated using microwave heating. | Increased reaction rate and efficiency. mdpi.com |

| Flow Rate/Residence Time | Adjusted to maximize conversion and minimize byproduct formation. | Process optimization for higher throughput and purity. |

| Downstream Processing | Continuous liquid-liquid extraction and in-line purification. | Integration of reaction and purification steps, reducing manual handling and waste. |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Ethenyl 3 Fluoropyridine

Reactivity Profiles of the Ethenyl Moiety

The ethenyl group attached to the pyridine (B92270) ring is susceptible to a variety of addition and polymerization reactions. Its reactivity is analogous to that of 2-vinylpyridine (B74390), a well-studied monomer in polymer and synthetic chemistry. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, influencing the electronic properties of the vinyl group.

Polymerization Propensity and Mechanistic Studies

2-Ethenyl-3-fluoropyridine, by analogy with 2-vinylpyridine, is expected to undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways. wikipedia.org The resulting polymers would be of significant interest for applications in materials science, such as in the creation of specialty latexes. wikipedia.org

The polymerization of the analogous 2-vinylpyridine (2-VP) has been studied extensively, revealing opportunities for controlled and stereospecific polymer synthesis. For instance, rare-earth metal complexes have been employed as catalysts to achieve highly controlled, isoselective polymerization of 2-VP, yielding isotactic polymers with high molecular weight and narrow molecular weight distribution. rsc.orgrsc.org Mechanistic studies, including NMR and MALDI-TOF analysis of oligomers, suggest that these reactions can proceed via a group transfer polymerization mechanism. rsc.org

Anionic polymerization of 2-vinylpyridines has also been a subject of detailed investigation. NMR studies of the carbanion intermediates formed during polymerization indicate the presence of interconverting (E) and (Z) geometric isomers. ufl.edu The ratio of these isomers is dependent on the counter-cation, and their interconversion is proposed to occur through monomer addition, which is consistent with the monomer adding in both s-cis and s-trans conformations. ufl.edu

Below is a table summarizing catalytic systems used in the controlled polymerization of the analogous 2-vinylpyridine.

| Catalyst System | Polymerization Type | Key Findings | Reference |

| Arylamide-ligated rare-earth metal aminobenzyl complexes | Iso-specific | High activity, controlled polymerization, iso-selectivity up to Pm = 0.98. | rsc.org |

| β-diketiminato rare-earth metal cationic complexes | Isoselective | Produces perfectly isotactic poly(2-vinylpyridine) with mm value up to 99%. | rsc.org |

| Yttrium ene–diamido complexes | Living Polymerization | Allows for end-functionalized polymers through C–H bond activation. | acs.org |

| Water-soluble, free-radical initiators (e.g., ammonium (B1175870) persulfate) | Emulsion Polymerization | Produces polyvinylpyridine in an emulsion with polyolefin powder. | google.com |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The ethenyl group can act as a dienophile in Diels-Alder reactions and participate in other cycloaddition processes. The reactivity in these transformations is influenced by the electronic nature of the pyridine ring.

Diels-Alder [4+2] Cycloadditions: Computational studies on the Diels-Alder reaction between 2-vinylpyridine and 1-phenyl-butadiene show that the reaction can be catalyzed by Lewis acids like BF₃. researchgate.net The Lewis acid coordinates to the pyridine nitrogen, enhancing the dienophile's reactivity. This principle suggests that this compound would similarly participate in Lewis acid-catalyzed Diels-Alder reactions. Furthermore, 2-vinylpyridine has been used as a dienophile in palladium- and platinum-promoted intramolecular [4+2] cycloadditions with phosphole ligands, forming bis-cycloaddition products. libis.be

[2+2] Cycloadditions: The ethenyl moiety is also amenable to photochemical [2+2] cycloadditions. Research has demonstrated that acyclic vinylpyridines can undergo enantioselective intermolecular [2+2] photocycloadditions when sensitized by an Iridium(III) photocatalyst in the presence of a chiral phosphoric acid. nih.gov In the absence of the acid catalyst, the reaction favors isomerization of the vinyl group over cycloaddition. nih.gov This suggests a potential pathway for creating cyclobutane-containing structures from this compound.

1,3-Dipolar Cycloadditions: Pyridinium (B92312) ylides generated from 2-vinylpyridine derivatives can undergo intramolecular 1,5-dipolar cycloaddition reactions to yield dihydroindolizine structures. clockss.org This highlights another potential transformation pathway for the ethenyl group in this compound.

Radical Addition and Polymerization Initiation

The vinyl group of this compound is susceptible to radical attack, which can initiate polymerization or lead to addition products. Free-radical catalyzed polymerization of vinylpyridines is a known industrial process. google.com

Studies on the gas-phase reactions of the analogue 2-vinylpyridine with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals have been conducted. epa.govacs.org The major product from the reaction with OH radicals is 2-pyridinecarboxaldehyde (B72084), indicating that radical attack can lead to oxidative cleavage of the double bond. epa.gov

More synthetically oriented radical additions have also been developed. A photoredox-catalyzed method allows for the β-selective reductive coupling of alkenylpyridines with aldehydes and imines. nih.gov This process involves the single-electron reduction of the carbonyl or iminyl derivative to a radical species, which then adds to the β-position of the Lewis acid-activated vinylpyridine. nih.gov This umpolung strategy provides a pathway for C-C bond formation at the carbon atom further from the pyridine ring.

Selective Oxidation and Reduction Pathways of the Ethenyl Group

The double bond of the ethenyl substituent can be selectively oxidized or reduced using various reagents.

Oxidation: The gas-phase reaction of 2-vinylpyridine with ozone leads to the formation of 2-pyridinecarboxaldehyde and formaldehyde, demonstrating oxidative cleavage of the vinyl group. epa.govacs.org In the context of polymer chemistry, poly(4-vinylpyridine) complexed with hydrogen peroxide has been used as a solid H₂O₂ equivalent for the selective oxidation of sulfides to sulfoxides. rsc.org While this concerns the polymer, it points to the compatibility of the pyridine ring with oxidative conditions. The selective oxidation of the ethenyl group in this compound to an epoxide or diol is also a plausible transformation under controlled conditions.

Reduction: The vinyl group can be selectively reduced to an ethyl group. A rhodium-catalyzed reductive coupling of 2-vinyl pyridines with imines under hydrogenation conditions effectively saturates the double bond while forming a new C-C bond. nih.gov Deuterium labeling studies confirmed that hydrogen (or deuterium) adds across the vinyl moiety. nih.gov Additionally, a ruthenium-catalyzed deoxygenative coupling with aldehydes and ketones achieves β-alkylation of vinylpyridines, which also involves the reduction of the double bond in the process. rsc.org These methods offer pathways to convert the ethenyl group into a saturated ethyl linker.

Reactivity of the Fluorinated Pyridine Ring

The fluorinated pyridine core of the molecule is primarily susceptible to nucleophilic aromatic substitution, where the fluorine atom or another substituent could potentially act as a leaving group.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The pyridine nitrogen atom is electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. wuxibiology.com Conversely, the β (3- and 5-) positions are significantly less reactive. researchgate.net

For this compound, the fluorine atom is located at the 3-position, which is deactivated for SNAr. Studies comparing the reactivity of nitropyridines with fluoride (B91410) ions showed high yields for substitution at the 2- and 4-positions, but practically no reaction was observed at the 3-position. researchgate.net In general, nucleophilic substitution of a 3-halopyridine is considered too slow for practical synthetic use unless there are strong electron-withdrawing groups elsewhere on the ring to provide additional activation. wuxibiology.com

The fluorine atom itself is generally a good leaving group in SNAr reactions on heteroaromatic systems, often showing higher reactivity than chlorine. acs.orgnih.gov However, this enhanced reactivity is primarily observed when the fluorine is at an activated position (2- or 4-). In the case of this compound, the ethenyl group at the 2-position does not provide sufficient activation to render the C-3 fluorine susceptible to displacement under standard SNAr conditions. Therefore, direct displacement of the fluorine atom by a nucleophile is expected to be extremely challenging and would likely require harsh reaction conditions or specialized catalytic systems that are not typical for SNAr processes.

The table below summarizes the general reactivity trends for nucleophilic aromatic substitution on halopyridines.

| Position of Leaving Group | Reactivity towards SNAr | Activating/Deactivating Factors | Reference |

| 2- (α) | High | Activated by proximity to the ring nitrogen. | wuxibiology.comresearchgate.net |

| 4- (γ) | High | Activated by resonance stabilization of the intermediate (Meisenheimer complex) by the ring nitrogen. | wuxibiology.comresearchgate.net |

| 3- (β) | Very Low | Not significantly activated by the ring nitrogen; generally considered inert to SNAr. | wuxibiology.comresearchgate.net |

| 3- (β) with activating groups | Moderate to High | Requires strong electron-withdrawing groups (e.g., -NO₂, -CF₃) at other positions to facilitate the reaction. | wuxibiology.commdpi.com |

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of the ethenyl and fluoro substituents on the pyridine ring. Pyridine itself is an electron-deficient aromatic system, making it less reactive towards electrophiles than benzene. The nitrogen atom deactivates the ring towards EAS, and substitution, when it occurs, is generally directed to the 3-position. nih.gov

In this compound, the fluoro group at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director. The ethenyl group at the 2-position is generally considered an activating group and is also an ortho-, para-director. The combined influence of these substituents, along with the deactivating effect of the pyridine nitrogen, makes predicting the precise regioselectivity complex.

Detailed analysis considering the electronic properties of the substituents suggests the following:

Fluorine's Influence : The fluorine atom at C3 strongly deactivates the ring towards electrophilic attack. Its directing effect would favor substitution at the C2 and C4 positions. However, the C2 position is already substituted.

Ethenyl Group's Influence : The ethenyl group at C2 is activating and directs incoming electrophiles to the ortho (C3) and para (C6) positions.

Pyridine Nitrogen's Influence : The nitrogen atom deactivates all positions, particularly the C2, C4, and C6 positions.

Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring, guided by a directing metalation group (DMG). In the context of substituted pyridines, various groups can direct lithiation to an adjacent position. acs.orgharvard.edu For this compound, both the pyridine nitrogen and the fluorine atom can potentially direct lithiation.

The pyridine nitrogen typically directs metalation to the C2 and C6 positions. The fluorine atom can also act as a directing group, favoring lithiation at the ortho positions (C2 and C4). In the case of this compound, the C2 position is already substituted. Therefore, directed lithiation is most likely to occur at the C4 position, under the influence of the fluorine atom. chemrxiv.org

The general procedure involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edu The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.

It is worth noting that pyridine N-oxides are often used to enhance the acidity of the ortho-protons and facilitate metalation. rsc.orgthieme-connect.comresearchgate.net Oxidation of the pyridine nitrogen in this compound to the corresponding N-oxide could provide an alternative or more efficient route to directed lithiation, potentially influencing the regioselectivity.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) on Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for introducing new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The primary methods utilized are the Suzuki-Miyaura, Stille, and Negishi couplings. mdpi.comorganic-chemistry.org

Halogenation of this compound: To perform cross-coupling reactions, a halogen atom must first be introduced onto the pyridine ring. As discussed in the EAS section, direct halogenation might lead to a mixture of products. A more controlled approach would be through directed lithiation followed by quenching with a halogenating agent (e.g., I₂, Br₂, or Cl₂). This would regioselectively introduce a halogen at the C4 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov A 4-halo-2-ethenyl-3-fluoropyridine derivative could be coupled with various aryl or vinyl boronic acids to generate 4-substituted products. The reactivity of the halide typically follows the order I > Br > Cl. The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.netsigmaaldrich.com

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. ossila.comorganic-chemistry.org Similar to the Suzuki coupling, a 4-halo-2-ethenyl-3-fluoropyridine could be reacted with a variety of organotin reagents. A significant advantage of the Stille reaction is its tolerance to a wide range of functional groups. However, the toxicity of organotin compounds is a major drawback. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. nih.govresearchgate.netljmu.ac.uk Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive halides. A common route to the required organozinc species is through the lithiation of the pyridine ring, followed by transmetalation with a zinc salt (e.g., ZnCl₂). chemrxiv.orgnih.gov This in-situ formation of the organozinc reagent from this compound could then be directly used in a Negishi coupling with an aryl or vinyl halide.

Table 1: Overview of Cross-Coupling Reactions on a Halogenated this compound Derivative

| Coupling Reaction | Organometallic Reagent | Halide Substrate (Example) | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | 4-Bromo-2-ethenyl-3-fluoropyridine | Pd(PPh₃)₄, Pd(OAc)₂ | Mild reaction conditions, commercially available reagents. |

| Stille | R-Sn(Alkyl)₃ | 4-Iodo-2-ethenyl-3-fluoropyridine | Pd(PPh₃)₄ | Tolerant to many functional groups, but tin reagents are toxic. organic-chemistry.org |

| Negishi | R-ZnX | 4-Chloro-2-ethenyl-3-fluoropyridine | PdCl₂(dppf), Ni(acac)₂ | High reactivity, useful for less reactive halides. |

Dearomatization-Hydrogenation Processes for Fluorinated Piperidine (B6355638) Derivatives

The synthesis of fluorinated piperidines is of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly impact a molecule's biological properties. nih.govhuji.ac.il A powerful method to access these saturated heterocycles is through the dearomatization-hydrogenation of the corresponding fluoropyridines. nih.govspringernature.commdpi.com

For this compound, this two-step, one-pot process would involve an initial dearomatization of the pyridine ring, followed by hydrogenation of the resulting intermediates to yield a substituted piperidine.

Rhodium-Catalyzed Dearomatization-Hydrogenation: A notable strategy involves a rhodium-catalyzed dearomatization-hydrogenation process. nih.govspringernature.comnih.govacs.org The reaction typically employs a rhodium catalyst, such as a rhodium-carbene complex, in the presence of a borane (B79455) reagent like pinacolborane (HBpin) and hydrogen gas. springernature.com This method has been shown to be highly diastereoselective, leading to the formation of all-cis-substituted piperidines. nih.govspringernature.com

In the case of this compound, the reaction would likely proceed as follows:

Dearomatization: The rhodium catalyst and HBpin would react with the pyridine ring to break its aromaticity, forming dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates.

Hydrogenation: The double bonds in the dearomatized intermediates, as well as the ethenyl substituent, would be subsequently hydrogenated under the hydrogen atmosphere to yield the fully saturated piperidine ring.

The expected product would be cis-3-fluoro-2-ethylpiperidine. The cis stereochemistry arises from the hydrogenation of the dearomatized intermediate from the less sterically hindered face. It is important to note that while this method is generally effective for 3-fluoropyridines, the presence of substituents at the 2-position can sometimes lead to hydrodefluorination as a side reaction. nih.gov

Table 2: Predicted Outcome of Dearomatization-Hydrogenation

| Starting Material | Reagents | Major Product | Key Features |

| This compound | [Rh(COD)Cl]₂/CAAC, HBpin, H₂ | cis-3-Fluoro-2-ethylpiperidine | One-pot procedure, high diastereoselectivity. nih.govspringernature.comnih.gov |

Synergistic and Antagonistic Effects of Ethenyl and Fluoro Substituents on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between the ethenyl and fluoro substituents.

Electronic Effects:

Fluorine: The fluorine atom at the 3-position exerts a strong -I (inductive) effect, withdrawing electron density from the pyridine ring and making it more electron-deficient. This deactivates the ring towards electrophilic attack. Conversely, it has a +M (mesomeric) effect, donating electron density through its lone pairs, which directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). The inductive effect generally dominates in deactivating the ring, while the mesomeric effect governs regioselectivity.

Ethenyl Group: The ethenyl (vinyl) group at the 2-position is generally considered to be electron-donating through resonance (+M effect), which would activate the ring towards electrophilic substitution and direct incoming groups to the ortho (C3) and para (C6) positions. ambeed.com It also has a weak -I effect.

Synergistic Effects:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen synergistically activate the ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions. nih.govacs.org However, since the fluorine is at C3, its activating effect for SNAr at other positions is less pronounced than if it were at an even-numbered position.

Acidity of Ring Protons: The combined electron-withdrawing effects of the fluorine and the pyridine nitrogen increase the acidity of the ring protons, facilitating metalation reactions.

Antagonistic Effects:

Electrophilic Aromatic Substitution (EAS): The directing effects of the fluoro and ethenyl groups are somewhat in conflict. The fluoro group at C3 directs to C2 and C4, while the ethenyl group at C2 directs to C3 and C6. Since C2 and C3 are already substituted, the competition is primarily for the C4 and C6 positions. This can lead to mixtures of products in EAS reactions. amazonaws.com

Acid-Base Chemistry and Protonation Studies

The basicity of this compound is a key chemical property, influenced by its substituents. The lone pair of electrons on the pyridine nitrogen is available for protonation, making it a basic compound. The pKa value is a quantitative measure of this basicity.

The parent compound, pyridine, has a pKa of 5.25. Electron-withdrawing substituents decrease the basicity (lower the pKa) by reducing the electron density on the nitrogen atom, making it less available for protonation. Conversely, electron-donating groups increase basicity.

Effect of Fluorine: The fluorine atom at the 3-position is strongly electron-withdrawing via its inductive effect. This significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity. For comparison, the pKa of 3-fluoropyridine (B146971) is approximately 2.97. chemicalbook.comchemicalbook.comalfa-chemical.com

Effect of Ethenyl Group: The ethenyl group at the 2-position can be weakly electron-donating through resonance, which would be expected to slightly increase the basicity.

Given these opposing effects, the pKa of this compound is expected to be lower than that of pyridine but potentially slightly higher than that of 3-fluoropyridine alone. The dominant effect is likely the electron-withdrawing nature of the fluorine atom.

Protonation Site: Protonation will occur at the most basic site, which is the pyridine nitrogen atom.

Table 3: Estimated Acid-Base Properties

| Compound | pKa (approximate) | Effect of Substituent(s) |

| Pyridine | 5.25 | Reference |

| 3-Fluoropyridine | 2.97 chemicalbook.comchemicalbook.comalfa-chemical.com | -I effect of fluorine decreases basicity. |

| 2-Ethenylpyridine | ~5.0 | +M effect of ethenyl group slightly increases basicity. |

| This compound | ~3.0 - 3.5 (estimated) | The strong -I effect of fluorine is the dominant factor, significantly lowering the basicity. |

Studies on protonated 3-fluoropiperidines, the saturated analogue, have shown interesting conformational effects directed by the fluorine atom, which could have implications for the behavior of protonated this compound in solution. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Ethenyl 3 Fluoropyridine

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Ethenyl-3-fluoropyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

While specific experimental data for this compound is not widely available in the public domain, we can predict the expected spectral features based on established principles and data from analogous compounds.

High-Resolution ¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the six protons in the molecule. The vinyl group protons (ethenyl group) will present as a characteristic set of signals, typically in the range of 5.5-7.0 ppm. These will comprise a complex multiplet system due to geminal, cis, and trans couplings. The proton on the carbon adjacent to the pyridine (B92270) ring (α-vinyl proton) will likely appear as a doublet of doublets. The terminal vinyl protons (β-vinyl protons) will also show as doublets of doublets, with coupling constants indicative of their cis or trans relationship to the α-vinyl proton.

The aromatic protons on the pyridine ring will resonate further downfield, typically between 7.0 and 8.5 ppm. Their exact chemical shifts and multiplicities will be influenced by the electron-withdrawing effect of the nitrogen atom and the fluorine substituent. The proton at position 6, being adjacent to the nitrogen, is expected to be the most deshielded. The protons at positions 4 and 5 will also exhibit characteristic splitting patterns due to coupling with each other and long-range coupling with the fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | J(H4-H5), J(H4-F3), J(H4-H6) |

| H-5 | 7.00 - 7.20 | ddd | J(H5-H4), J(H5-H6), J(H5-F3) |

| H-6 | 8.20 - 8.40 | d | J(H6-H5) |

| α-vinyl H | 6.50 - 6.80 | dd | J(trans), J(cis) |

| β-vinyl H (trans) | 5.80 - 6.10 | dd | J(trans), J(gem) |

| β-vinyl H (cis) | 5.50 - 5.70 | dd | J(cis), J(gem) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has seven distinct carbon atoms, and each is expected to produce a unique signal. The carbon atom bonded to the fluorine (C-3) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The other pyridine carbons will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF). The vinyl carbons will resonate in the olefinic region of the spectrum (typically 110-140 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | 145 - 150 | ~20-30 (²JCF) |

| C-3 | 155 - 160 | ~230-260 (¹JCF) |

| C-4 | 120 - 125 | ~5-10 (²JCF) |

| C-5 | 125 - 130 | ~3-5 (³JCF) |

| C-6 | 148 - 152 | ~2-4 (⁴JCF) |

| α-vinyl C | 130 - 135 | ~3-5 (³JCF) |

| β-vinyl C | 115 - 120 | No significant coupling |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Chemical Environments and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. In fluoropyridines, the fluorine chemical shift can be influenced by the position of substitution and the nature of other substituents on the ring. The signal will be split into a multiplet due to couplings with the neighboring protons (H-2, H-4, and potentially H-5).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the pyridine ring and the vinyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the molecular fragments, for instance, connecting the vinyl group to the pyridine ring at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the stereochemistry and conformation of the molecule, although for a relatively rigid molecule like this compound, its utility might be more in confirming assignments rather than determining unknown stereochemistry.

Variable Temperature NMR (VT-NMR) for Dynamic Processes

Variable Temperature NMR studies could be used to investigate any dynamic processes, such as restricted rotation around the C2-vinyl bond. chemicalbook.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. The analysis of this data can provide thermodynamic parameters for the rotational barrier.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₇H₆FN), the exact mass can be calculated, and the molecular ion peak in a high-resolution mass spectrum would confirm the elemental composition. The predicted monoisotopic mass is approximately 123.0484 Da. bldpharm.com

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. The molecular ion ([M]⁺) would likely be observed. Common fragmentation pathways would involve the loss of small, stable molecules or radicals. For instance, the loss of a hydrogen atom, or cleavage of the vinyl group could occur. The pyridine ring itself is relatively stable, but fragmentation could involve the loss of HCN. The presence of fluorine would also be evident in the mass of the fragments.

Predicted Mass Spectrometry Adducts and Fragments for this compound

| Ion/Fragment | m/z (Predicted) | Description |

| [M+H]⁺ | 124.0557 | Protonated molecule |

| [M+Na]⁺ | 146.0376 | Sodium adduct |

| [M]⁺ | 123.0484 | Molecular ion |

| [M-H]⁺ | 122.0406 | Loss of a hydrogen atom |

| [M-C₂H₃]⁺ | 96.0351 | Loss of the vinyl group |

| [M-HCN]⁺ | 96.0232 | Loss of hydrogen cyanide from the ring |

Source: Predicted values based on PubChemLite data and general fragmentation principles. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which helps in confirming its molecular formula. The high-resolution capability distinguishes the compound from others with the same nominal mass but different elemental compositions. This technique is invaluable for confirming the identity of newly synthesized batches of the compound and for identifying it in complex mixtures.

| Parameter | Value |

| Molecular Formula | C₇H₆FN |

| Monoisotopic Mass | 123.0484 u |

| Calculated Exact Mass | 123.0484 u |

This table presents the theoretical values for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and passed through a long, thin capillary column. The differential interactions of the compound with the column's stationary phase result in its separation from any impurities. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions.

As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound provides structural information that, in conjunction with the retention time, allows for its unambiguous identification and the assessment of its purity.

Vibrational Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Vinyl C-H | Stretch | 3100-3000 |

| C=C (Aromatic Ring) | Stretch | 1600-1450 |

| C=C (Vinyl Group) | Stretch | 1650-1600 |

| C-F | Stretch | 1400-1000 |

| C-H (Vinyl) | Out-of-plane bend | 1000-900 |

This table presents typical wavenumber ranges for the functional groups found in this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the C=C stretching vibrations of both

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of this compound. wisc.eduuad.ac.id It is an accessible and rapid method to monitor the progress of chemical reactions, identify compounds, and determine the purity of a sample. wisc.edu The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. researchgate.netsavemyexams.com

In the context of synthesizing fluorinated pyridines, TLC is invaluable for tracking the consumption of starting materials and the formation of the desired product. google.com For instance, during the synthesis of 3-fluoropyridine (B146971) derivatives, TLC can be used to monitor the reaction's progression. google.com The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. savemyexams.com Conversely, less polar compounds have a higher affinity for the mobile phase and travel further, leading to a higher Rf value. savemyexams.com

The choice of the mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for fluoropyridine derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). google.comgoogle.com The ratio of these solvents is adjusted to optimize the separation of the spots on the TLC plate. For example, in the purification of a 3-fluoropyridine derivative, a mobile phase of hexane and ethyl acetate (95:5) was used. google.com The spots are visualized under UV light if the compounds are UV-active, or by using staining agents like ninhydrin (B49086) if they are not. savemyexams.com

Table 1: Representative TLC Parameters for Analysis of Fluoropyridine Derivatives

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254, Alumina. wisc.eduresearchgate.net |

| Mobile Phase | The solvent system that moves up the stationary phase. | Mixtures of hexane/ethyl acetate, toluene/methanol (B129727)/ethyl acetate, petroleum ether/ethyl acetate. google.comgoogle.comajprr.com |

| Sample Application | Method of applying the sample onto the TLC plate. | Spotting using a capillary tube. researchgate.net |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber to ensure solvent vapor saturation. wisc.edu |

| Visualization | Method for detecting the separated spots. | UV light (254 nm), iodine vapor, or specific chemical stains. savemyexams.com |

| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Dependent on the specific compound and chromatographic conditions. researchgate.net |

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods offer higher resolution, better sensitivity, and faster analysis times compared to standard column chromatography. researchgate.net HPLC is frequently employed to check the purity of synthesized fluoropyridine compounds and to monitor the progress of reactions. google.com

The separation in HPLC is based on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of organic compounds like fluoropyridines. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. researchgate.netmdpi.com

For the analysis of fluorinated pyridine derivatives, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a wide range of polarities. mdpi.com The detection is typically carried out using a UV detector, as pyridine-containing compounds absorb UV light. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature used for its identification. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. nih.gov

UPLC systems operate at higher pressures and use columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly faster analysis times and improved resolution and sensitivity, making it a valuable tool for high-throughput analysis.

Table 2: Illustrative HPLC/UPLC Conditions for Fluoropyridine Analysis

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). researchgate.net |

| Mobile Phase | The solvent system pumped through the column. | A: Water with 0.1% formic acid or trifluoroacetic acid; B: Acetonitrile or Methanol. researchgate.netmdpi.com |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution (e.g., varying the percentage of solvent B over time). mdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.4 - 1.0 mL/min for HPLC. google.commdpi.com |

| Detection | The method used to detect the compound as it elutes. | UV detection at a specific wavelength (e.g., 254 nm or 281 nm). ajprr.com |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |

| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 25-40 °C). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ub.edu This hyphenated technique is exceptionally useful for the definitive identification and structural elucidation of this compound, as well as for the detection and characterization of impurities and metabolites. nih.gov

In an LC-MS system, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. ub.edu Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). pageplace.de ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it a good choice for fluoropyridine derivatives. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. nih.gov

For this compound (molecular formula C7H6FN), the expected protonated molecule [M+H]+ in the positive ion mode would have an m/z value corresponding to its molecular weight plus the mass of a proton. uni.lu Further structural information can be obtained through tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern that can be used for structural confirmation. ub.edu This is particularly useful for distinguishing between isomers and identifying unknown compounds. In the context of drug metabolism studies, LC-MS is instrumental in identifying phase I and phase II metabolites of a parent drug. nih.gov

Table 3: General LC-MS Parameters for the Characterization of Organic Compounds

| Parameter | Description | Typical Settings |

| LC System | The liquid chromatography setup. | HPLC or UPLC system as described in Table 2. |

| Ionization Source | The interface that ionizes the analyte molecules. | Electrospray Ionization (ESI), positive or negative ion mode. ub.edu |

| Mass Analyzer | The component that separates ions by their m/z ratio. | Quadrupole, Time-of-Flight (TOF), Ion Trap, or a hybrid system (e.g., Q-TOF). ub.edu |